Product packaging for cis-2-Aminocyclobutanol hydrochloride(Cat. No.:CAS No. 206751-78-2)

cis-2-Aminocyclobutanol hydrochloride

Cat. No.: B110768
CAS No.: 206751-78-2
M. Wt: 123.58 g/mol
InChI Key: VIESMOHTDHXTQF-RFKZQXLXSA-N
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Description

Significance of Constrained Ring Systems in Molecular Design

Constrained ring systems are fundamental to modern molecular design, providing rigid frameworks that are crucial in the construction of pharmacologically active compounds and complex molecular architectures. researchgate.net The spatial arrangement of substituents on a cyclic scaffold is more defined compared to their acyclic counterparts, which is a highly desirable feature in the design of molecules intended to interact with specific biological targets. acs.org The inherent ring strain in small rings like cyclobutanes can also be harnessed to drive specific chemical transformations. researchgate.netresearchgate.netnumberanalytics.com The exploration of the vast chemical space of possible ring systems continues to be a key area of research for discovering novel molecular structures. nih.govacs.org

Role of Cyclobutanes as Bioisosteres and Conformational Mimetics

Cyclobutane (B1203170) rings are increasingly utilized in medicinal chemistry as bioisosteres, which are substituents or groups with similar physical or chemical properties that impart comparable biological effects to a parent compound. rsc.org The unique puckered structure of the cyclobutane ring allows it to mimic the spatial arrangement of other chemical groups, such as alkenes or larger cyclic systems, while offering improved metabolic stability. ru.nlnih.gov By introducing a cyclobutane moiety, chemists can enforce a specific conformation on a molecule, which can be critical for its biological activity. nih.govlifechemicals.com This conformational restriction helps in directing key pharmacophore groups toward their binding sites. nih.gov

Applications in Biologically Active Compound Libraries

The synthesis of libraries of structurally diverse compounds is a cornerstone of modern drug discovery. Cyclobutane derivatives serve as versatile scaffolds for the creation of such libraries. researchgate.net Their amenability to various chemical modifications allows for the systematic exploration of chemical space around a core structure. lifechemicals.com This approach has led to the identification of numerous biologically active compounds, including antimicrobial, antibacterial, and antitumor agents. nih.gov The development of new synthetic methods for the stereocontrolled preparation of substituted cyclobutanes is crucial for expanding the diversity of these compound libraries. ntu.ac.ukacs.org

Application Area Examples of Cyclobutane-Containing Compounds Therapeutic Potential
OncologyCarboplatinTreatment of various cancers including ovarian and testicular. ru.nllifechemicals.com
Infectious DiseasesBoceprevirProtease inhibitor for the treatment of hepatitis C. lifechemicals.com
Pain ManagementNalbuphineSemisynthetic opioid analgesic. lifechemicals.com
Autoimmune DiseasesRORγt inhibitorsPotential treatment for conditions like rheumatoid arthritis and psoriasis. nih.gov

Overview of cis-2-Aminocyclobutanol (B3278781) Hydrochloride as a Chiral Scaffold

cis-2-Aminocyclobutanol hydrochloride is a chiral building block that holds significant potential in stereoselective synthesis. researchgate.netjwpharmlab.com As a hydrochloride salt, the compound exhibits improved stability and handling characteristics. Its structure, featuring a cis-relationship between the amino and hydroxyl groups on the cyclobutane ring, provides a well-defined three-dimensional arrangement of functional groups. This precise stereochemistry is invaluable for the construction of more complex chiral molecules. researchgate.net

Importance of cis Configuration in Stereoselective Synthesis

The cis configuration of substituents on a cyclobutane ring plays a critical role in directing the stereochemical outcome of subsequent reactions. In the case of cis-2-aminocyclobutanol, the spatial proximity of the amino and hydroxyl groups can be exploited to chelate to a metal center, thereby directing the approach of a reagent from a specific face of the molecule. This leads to a high degree of stereocontrol in the synthesis of more complex structures. acs.org The development of synthetic routes that selectively produce cis-cyclobutane derivatives is an active area of research, with methods such as [2+2] cycloadditions and ring contractions of other cyclic systems being employed. ntu.ac.uknih.govnih.gov Recent studies have also highlighted the synthesis of functionalized cis-1,2-disubstituted cyclobutanes and their distinct physicochemical properties compared to their trans-isomers. chemrxiv.org

Context within Aminocycloalkanol Derivative Research

The study of this compound is part of a broader research effort into aminocycloalkanol derivatives. These compounds, which include aminocyclopentanols and aminocyclohexanols, are important intermediates in the synthesis of a wide range of biologically active molecules. google.com Research in this area focuses on developing efficient and stereoselective synthetic methods to access these chiral building blocks. researchgate.net The insights gained from studying larger and smaller ring systems often inform the synthetic strategies applied to cyclobutane derivatives, and vice versa.

Compound Name CAS Number Molecular Formula Molecular Weight
This compound2070860-49-8C4H10ClNO123.58
Diethyl Succinate123-25-1C8H14O4174.19

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClNO B110768 cis-2-Aminocyclobutanol hydrochloride CAS No. 206751-78-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-aminocyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIESMOHTDHXTQF-RFKZQXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206751-78-2, 2070860-49-8
Record name Cyclobutanol, 2-amino-, hydrochloride (1:1), (1R,2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206751-78-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rac-(1R,2S)-2-aminocyclobutan-1-ol hydrochloride
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Synthetic Methodologies for Cis 2 Aminocyclobutanol Hydrochloride and Its Derivatives

Classical Approaches to Cyclobutane (B1203170) Ring Formation

The formation of the four-membered cyclobutane ring has been a long-standing challenge in organic synthesis. Classical methods have traditionally relied on two primary strategies: the cyclization of linear precursors and cycloaddition reactions.

Cyclization Reactions of Precursors

One of the foundational methods for creating cyclic structures is the intramolecular cyclization of an open-chain precursor. In the context of cis-2-aminocyclobutanol (B3278781), this would typically involve a starting material containing a four-carbon chain with appropriate functional groups that can react to form the ring. For instance, a molecule with a leaving group on one end and a nucleophile on the other, separated by two carbon atoms, could theoretically cyclize to form the cyclobutane ring. However, the formation of a four-membered ring through direct intramolecular substitution is often entropically and enthalpically disfavored due to the significant ring strain.

A documented approach to a related cyclohexanol (B46403) system, which can be conceptually adapted, involves starting from cyclohexene. google.com This process includes cyclization, a ring-opening reaction with an alcohol, and finally, resolution to obtain the desired cis-amino alcohol. google.com While not a direct synthesis of the cyclobutanol (B46151), this highlights the general strategy of forming a ring and then modifying it to achieve the desired stereochemistry and functional groups.

[2+2] Cycloaddition Strategies

The [2+2] cycloaddition reaction stands as the most prominent and widely utilized method for constructing cyclobutane rings. nih.gov This reaction involves the joining of two molecules, each contributing two atoms to form a four-membered ring. This strategy has been extensively explored under various conditions, including thermal, photochemical, and high-pressure environments.

Thermally initiated [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for concerted reactions involving two standard alkenes. However, these reactions can proceed through a stepwise mechanism involving a diradical intermediate. baranlab.org Photochemical [2+2] cycloadditions, on the other hand, are symmetry-allowed. youtube.com In these reactions, one of the alkene partners absorbs light and is promoted to an excited state, which can then react with a ground-state alkene to form the cyclobutane ring. youtube.comlibretexts.org A common technique involves the use of a sensitizer, such as acetone (B3395972) or benzophenone, to facilitate the formation of the triplet excited state. baranlab.org

The intramolecular photochemical [2+2] cycloaddition of enamide-alkene systems has been shown to produce aminocyclobutanes. bris.ac.uk These photochemically generated cyclobutanes can then be used as precursors for more complex molecules through subsequent reactions. bris.ac.uk The stereoselectivity of these reactions can often be controlled by the geometry of the starting materials and the reaction conditions.

Reaction Type Key Features Typical Substrates Reference
Thermal [2+2] CycloadditionStepwise mechanism via diradical intermediate.Alkenes (often requiring specific substitution patterns) baranlab.org
Photochemical [2+2] CycloadditionSymmetry-allowed, proceeds via an excited state.Conjugated enones, enamides, alkenes. baranlab.orgyoutube.comlibretexts.orgbris.ac.uk

A significant exception to the thermal prohibition of [2+2] cycloadditions is the reaction of ketenes with alkenes. libretexts.orgharvard.edu Ketenes, with their sp-hybridized central carbon, can participate in a concerted [π2s + (π2s + π2s)] cycloaddition that is thermally allowed. pku.edu.cn This makes the ketene-alkene cycloaddition a powerful and reliable method for synthesizing cyclobutanones, which are versatile intermediates that can be converted to aminocyclobutanols. nih.gov

The reaction is often highly stereoselective, with the stereochemistry of the alkene being retained in the cyclobutane product. wikipedia.org Ketenes can be generated in situ from acid chlorides and a non-nucleophilic base like triethylamine. libretexts.org The reaction of ketenes with ynamides (nitrogen-substituted alkynes) also provides access to 3-aminocyclobutenone derivatives, which can be further functionalized. nih.gov Furthermore, the intramolecular version of this reaction has been successfully employed to create fused cyclobutanone (B123998) systems. nih.gov The regioselectivity of these intramolecular reactions can be predicted based on the stability of the carbocation-like transition states. pku.edu.cn

Ketene Generation Method Reactant Product Key Advantages Reference
Dehydrochlorination of Acid ChloridesAlkeneCyclobutanoneWidely applicable, reliable. libretexts.org
Thermolysis of tert-Butyl Alkynyl EthersAlkeneCyclobutanoneMild conditions, tolerates free hydroxyl groups. nih.gov
Reaction with YnamidesYnamide3-AminocyclobutenoneAccess to amino-substituted cyclobutenones. nih.gov

The application of high pressure, or hyperbaric conditions, can significantly influence the outcome of chemical reactions, often favoring the formation of more compact transition states and products. In the context of cyclobutane synthesis, hyperbaric [2+2] cycloaddition has emerged as a valuable technique. ru.nlresearchgate.net High pressure can promote cycloadditions that are otherwise sluggish or inefficient at atmospheric pressure.

A notable example is the hyperbaric [2+2] cycloaddition between sulfonyl allenes and benzyl (B1604629) vinyl ether, which has been used to synthesize a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols. ru.nlresearchgate.net The optimization of reaction parameters such as temperature, time, and stoichiometry under high pressure (e.g., 15 kbar) led to high yields of the desired cyclobutane core. ru.nl This approach allows for the creation of diverse cyclobutanol derivatives by varying the substituents on the starting materials. ru.nlresearchgate.net

Advanced Stereoselective Synthesis of cis-2-Aminocyclobutanol Systems

Modern synthetic efforts have increasingly focused on the development of stereoselective methods to control the three-dimensional arrangement of atoms in the target molecule. For cis-2-aminocyclobutanol, this means ensuring the amino and hydroxyl groups are on the same face of the cyclobutane ring.

One strategy to achieve this is through the stereoselective reduction of a precursor molecule. For example, the reduction of cyclic α-hydroxyketoximes can provide a high-yielding and stereoselective route to 1,2-aminoalcohols. researchgate.net Another approach involves the stereodivergent synthesis from a common starting material, allowing access to different stereoisomers by carefully chosen reaction pathways. researchgate.net

Iron-catalyzed [2+2] cycloadditions have also been developed for the synthesis of aminocyclobutanes, offering a transition-metal-catalyzed route to these valuable structures. nih.gov Additionally, the synthesis of trans-3-aminocyclobutanol has been achieved through a Mitsunobu reaction on a cis-3-dibenzylamino cyclobutanol precursor, demonstrating a method for inverting stereochemistry at one center to achieve the desired trans product. google.com While this produces the trans isomer, it highlights the types of stereochemical manipulations that are employed in this area of synthesis. A similar conceptual approach could be envisioned for the synthesis of cis-isomers from appropriate precursors.

Asymmetric Catalysis in Cyclobutane Construction

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral cyclobutanes. nih.govresearchgate.net These methods utilize chiral catalysts to control the stereochemical outcome of the reaction, leading to the desired enantiomer in high purity.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org This strategy has been widely applied in asymmetric synthesis. nih.govresearchgate.net The auxiliary, often derived from inexpensive natural sources like amino acids or terpenes, biases the formation of one diastereomer over the other. wikipedia.orgnih.gov After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

For instance, oxazolidinones, introduced by Evans, and camphorsultam, developed by Oppolzer, are classic examples of chiral auxiliaries that have been successfully used in a variety of asymmetric reactions, including alkylations and aldol (B89426) reactions. wikipedia.orgresearchgate.net In the context of synthesizing aminocyclobutanol derivatives, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry during the formation of the cyclobutane ring or the introduction of the amino and hydroxyl groups. The choice of auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity. researchgate.net

Table 1: Common Chiral Auxiliaries and Their Applications

Chiral AuxiliaryTypical ApplicationsKey Features
Evans OxazolidinonesAsymmetric alkylations, aldol reactionsHigh diastereoselectivity, reliable, well-studied
CamphorsultamAsymmetric Diels-Alder reactions, Michael additionsEffective in inducing asymmetry, often crystalline derivatives
PseudoephedrineAsymmetric alkylationsForms crystalline derivatives, predictable stereochemical outcome
8-phenylmentholAsymmetric synthesisIntroduced early in the development of chiral auxiliaries

[2+2] photocycloaddition reactions are a powerful method for constructing cyclobutane rings. acs.org When conducted in the presence of a chiral catalyst or with chiral substrates, these reactions can be rendered enantioselective. researchgate.net Visible-light-mediated photocycloadditions have gained prominence as they offer a milder and more sustainable alternative to traditional UV-light-induced reactions. researchgate.net

One approach involves the use of a chiral Lewis acid catalyst that coordinates to one of the reactants, thereby creating a chiral environment that directs the stereochemical outcome of the cycloaddition. researchgate.net Another strategy employs a chiral photosensitizer that transfers its chirality to the reacting molecules during the energy transfer process. Recent advancements have focused on developing dual catalytic systems that combine a photocatalyst with a chiral organocatalyst to achieve high enantioselectivity. researchgate.net The stereoselectivity in these reactions can be influenced by factors such as the choice of catalyst, solvent, and the nature of the substituents on the reacting olefins. acs.org

Transition metal catalysis offers a versatile platform for the asymmetric synthesis of cyclobutanes. nih.govresearchgate.net Various transition metals, including rhodium, iridium, and chromium, have been employed to catalyze a range of transformations that lead to the formation of chiral cyclobutane derivatives. nih.govrsc.orgnih.gov

Chromium-catalyzed asymmetric cross aza-pinacol couplings have emerged as a powerful method for the synthesis of chiral β-amino alcohols. nih.govorganic-chemistry.org This reaction involves the coupling of an aldehyde and an imine, and a chiral chromium catalyst plays a crucial role in controlling both the chemo- and stereoselectivity of the transformation. nih.govfigshare.com The catalyst facilitates the selective reduction of the imine and subsequent stereoselective addition to the aldehyde. nih.govorganic-chemistry.org This methodology provides a direct route to vicinal amino alcohols with two adjacent stereocenters, a key structural feature of cis-2-Aminocyclobutanol. While the direct application to cyclobutane ring formation is not explicitly detailed, the synthesis of chiral β-amino alcohol fragments is a critical step towards the target molecule.

Table 2: Key Features of Cr-Catalyzed Asymmetric Aza-Pinacol Coupling

FeatureDescriptionReference
Reactants Aldehydes and N-sulfonyl imines nih.gov
Catalyst Chiral chromium complex nih.govfigshare.com
Key Transformation Asymmetric formation of β-amino alcohols nih.govorganic-chemistry.org
Stereocontrol High diastereo- and enantioselectivity organic-chemistry.org

Iridium catalysts have proven to be highly effective in a variety of asymmetric transformations, including cascade reactions that allow for the rapid construction of complex molecular architectures. nih.gov For instance, iridium-catalyzed asymmetric cascade allylation/retro-Claisen reactions have been developed for the synthesis of chiral building blocks. nih.gov While not directly forming a cyclobutane ring, these types of cascade reactions demonstrate the potential of iridium catalysis to create multiple stereocenters in a single operation.

More directly applicable are iridium-catalyzed [2+2+2] cycloadditions of diynes with various coupling partners, which can be rendered enantioselective through the use of chiral phosphine (B1218219) ligands. acs.org Additionally, iridium-catalyzed intramolecular cyclopropanation of α-carbonyl sulfoxonium ylides provides access to enantioenriched bicyclic systems, showcasing the ability of iridium to mediate complex ring-forming reactions with high stereocontrol. nih.govcore.ac.uk

Transition Metal-Catalyzed Asymmetric Reactions

Diastereodivergent Synthetic Pathways

The development of diastereodivergent synthetic methods allows for the selective synthesis of any diastereomer of a product with multiple stereocenters from a common starting material, simply by tuning the reaction conditions or the catalyst. This approach is highly valuable for accessing specific stereoisomers like cis-2-Aminocyclobutanol.

An example of achieving diastereoselectivity is seen in the photocyclization of α-amido alkylaryl ketones, where the diastereoselectivity of the resulting cyclobutanol is influenced by factors such as hydrogen bonding and the conformational equilibration of the intermediate biradicals. acs.org By carefully controlling these factors, it is possible to favor the formation of either the cis or trans diastereomer. Similarly, in the synthesis of thio-substituted cyclobutanes via Michael addition, the diastereoselectivity can be controlled by the choice of catalyst, with achiral bases leading to one diastereomer and chiral bifunctional catalysts providing access to the other in an enantioselective manner. rsc.org The ability to selectively access different diastereomers is a powerful tool in the synthesis of complex molecules like cis-2-Aminocyclobutanol hydrochloride.

Control of cis/trans Isomerism via Reaction Condition Modulation

The relative stereochemistry of substituents on the cyclobutane ring is crucial for its biological activity and can be influenced by the reaction conditions employed during its synthesis. The reduction of substituted cyclobutanones is a key step where the cis/trans isomerism of the resulting cyclobutanol can be controlled.

Hydride reduction of 3-substituted cyclobutanones has been shown to be highly selective for the formation of the cis-alcohol, often with greater than 90% diastereoselectivity. nih.govvub.ac.be This pronounced selectivity can be further enhanced by manipulating the reaction conditions. Lowering the reaction temperature and decreasing the polarity of the solvent have been demonstrated to increase the proportion of the cis-isomer. vub.ac.be For instance, the reduction of 3-phenylcyclobutanone (B1345705) with lithium aluminum hydride at room temperature yields the cis-product in 92% selectivity. vub.ac.be

Computational studies, including density functional theory, have revealed that torsional strain is a primary factor favoring the anti-facial attack of the hydride reagent, which leads to the cis-product. nih.gov In cases with substituents like benzyloxy, repulsive electrostatic interactions also contribute to the high selectivity for the cis-isomer. nih.gov The choice of the reducing agent, whether sterically hindered or not, appears to have a less significant impact on the stereochemical outcome compared to temperature and solvent polarity. vub.ac.be

Table 1: Effect of Reaction Conditions on the Stereoselectivity of Cyclobutanone Reduction

SubstrateReducing AgentSolventTemperature (°C)cis:trans RatioReference
3-PhenylcyclobutanoneLiAlH₄THF2592:8 vub.ac.be
3-PhenylcyclobutanoneL-SelectrideTHF2591:9 vub.ac.be
3-BenzyloxycyclobutanoneL-SelectrideTHF-78>95:5 vub.ac.be
3-BenzyloxycyclobutanoneN-SelectrideTHF-78>95:5 vub.ac.be

This table is generated based on data presented in the referenced literature and illustrates the general trends observed.

Stereoselective Reductions and Inversions (e.g., Mitsunobu Reaction)

While direct reduction of cyclobutanones often favors the cis-isomer, the synthesis of the trans-isomer requires alternative strategies. One powerful method involves the inversion of the stereochemistry of a pre-existing alcohol functionality. The Mitsunobu reaction is a widely employed technique for achieving this transformation with a clean inversion of configuration. organic-chemistry.orgchemistrysteps.comyoutube.com

The Mitsunobu reaction allows for the conversion of a secondary alcohol to a variety of other functional groups, including esters, by reacting it with a nucleophile in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov The reaction proceeds via an SN2 mechanism, resulting in the inversion of the stereocenter. chemistrysteps.com For the synthesis of trans-2-aminocyclobutanol (B7947059) derivatives, a cis-2-hydroxycyclobutane derivative can be subjected to a Mitsunobu reaction with a nitrogen nucleophile like phthalimide (B116566) or an azide. organic-chemistry.org Subsequent deprotection or reduction of the nitrogen functionality then yields the desired trans-amino alcohol.

For sterically hindered alcohols, which can be problematic in standard Mitsunobu conditions, modifications to the procedure, such as using 4-nitrobenzoic acid, can significantly improve the yield of the inverted product. orgsyn.org The choice of reagents and reaction conditions is critical for the success of the inversion, especially with the strained cyclobutane ring. nih.govorgsyn.org

Functionalization and Derivatization Strategies

The cyclobutane scaffold serves as a versatile platform for the introduction of various functional groups, enabling the synthesis of a diverse range of derivatives. researchgate.net

Direct functionalization of the cyclobutane ring with amino and hydroxyl groups is a key strategy. C–H functionalization has emerged as a powerful tool for this purpose. nih.govacs.org For instance, palladium-catalyzed C(sp³)–H arylation of aminomethyl-cyclobutanes has been reported, demonstrating the feasibility of functionalizing the cyclobutane core while an amine group is present. acs.org Oxidative C-H insertion of carbamates derived from cyclobutanols can lead to the formation of aminocyclobutanols, although enantioselectivity can be a challenge.

Photocyclization reactions, such as the Norrish/Yang reaction of α-amido alkylaryl ketones, provide a stereoselective route to N-acylated 2-aminocyclobutanols. acs.org This method involves γ-hydrogen abstraction and subsequent radical combination, with the diastereoselectivity being influenced by factors like hydrogen bonding. acs.org

Once the cyclobutane ring is formed, a variety of functional group interconversions can be performed to generate diverse derivatives. The hydroxyl and amino groups of aminocyclobutanols are particularly amenable to further modification. The Mitsunobu reaction, as mentioned earlier, is a prime example of a post-cyclization functional group interconversion that also controls stereochemistry. organic-chemistry.orgnih.gov

Cyclobutane carboxylic acids can be converted to trifluoromethyl cyclobutanes using sulfur tetrafluoride, a transformation that is compatible with a range of other functional groups. acs.org Furthermore, cyclobutane-containing intermediates can be used in cascade reactions to build more complex molecular architectures. rsc.org The ability to perform these transformations allows for the late-stage diversification of cyclobutane scaffolds, which is highly valuable in medicinal chemistry. nih.gov

Green Chemistry and Sustainable Synthesis Approaches for Aminocyclobutanols

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like aminocyclobutanols to reduce environmental impact and improve efficiency. unibo.itthepharmajournal.com This involves the use of greener solvents, renewable starting materials, and more atom-economical reactions. orientjchem.org

Visible-light photocatalysis has emerged as a sustainable method for promoting various chemical transformations, including [2+2] cycloadditions to form cyclobutane rings and decarboxylative radical coupling reactions. organic-chemistry.orgrsc.orgchemistryviews.org These reactions can often be carried out under mild conditions and can reduce the need for harsh reagents. The use of water as a solvent in photocatalytic reactions further enhances their green credentials. rsc.org

The catalytic hydrogenation of amino acids, which can be derived from renewable feedstocks, to produce amino alcohols is another green approach. rsc.org For example, lysine, produced by fermentation, can be hydrogenated to lysinol (2,6-diamino-1-hexanol), showcasing a pathway from biomass to valuable amino alcohols. rsc.org Applying similar principles to the synthesis of aminocyclobutanols could involve the use of biocatalysis or starting materials derived from renewable sources.

Automation and High-Throughput Synthesis of Cyclobutane Derivatives

To accelerate the discovery and optimization of bioactive cyclobutane derivatives, automated and high-throughput synthesis methods are being developed. cam.ac.uk High-throughput experimentation (HTE) platforms allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates in a resource-efficient manner. cam.ac.uk

This approach is particularly useful for complex multi-component reactions and for the late-stage functionalization of core scaffolds. researchgate.net For instance, HTE can be employed to quickly identify the optimal conditions for a challenging C-H functionalization or a stereoselective reduction on a cyclobutane substrate. The development of high-throughput methods for the synthesis and screening of cyclic peptide libraries demonstrates the potential of these techniques to be applied to other complex molecular classes, including cyclobutane derivatives. nih.gov While the initial investment in HTE infrastructure can be significant, the ability to rapidly explore a vast chemical space can significantly accelerate the drug discovery process. cam.ac.uk

Stereochemical Analysis and Conformational Studies of Cis 2 Aminocyclobutanol Hydrochloride

Advanced Spectroscopic Techniques for Stereochemical Elucidation

A suite of sophisticated spectroscopic techniques is indispensable for the detailed stereochemical analysis of cis-2-Aminocyclobutanol (B3278781) hydrochloride.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of enantiomers, thereby enabling the assessment of enantiomeric purity. nih.gov This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). nih.govyakhak.org For aminocyclobutanol derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often employed. yakhak.org

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol, is critical for optimizing the separation. yakhak.org Detection is commonly achieved using ultraviolet (UV) or fluorescence detectors, especially after derivatization to introduce a chromophore or fluorophore if the native molecule lacks sufficient absorption. researchgate.net

Table 1: Illustrative Chiral HPLC Parameters for Aminocyclobutanol Derivatives

ParameterTypical Conditions
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak® series)
Mobile Phase n-Hexane/Isopropanol mixtures
Flow Rate 0.5 - 1.5 mL/min
Detection UV (e.g., 220 nm) or Fluorescence
Temperature Ambient

This table presents a generalized set of parameters. Actual conditions must be optimized for the specific compound and column.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. researchgate.net However, in a standard achiral solvent, the NMR spectra of enantiomers are identical. To differentiate between enantiomers, chiral shift reagents (CSRs) are employed. libretexts.org These are typically lanthanide complexes, such as derivatives of europium or praseodymium, that can coordinate with the analyte. libretexts.orgrsc.org

Upon binding to the amino or hydroxyl group of cis-2-Aminocyclobutanol hydrochloride, the chiral lanthanide complex induces significant changes in the chemical shifts of the nearby protons. libretexts.org Because the diastereomeric complexes formed between the CSR and each enantiomer have different geometries, the magnitude of the induced shift differs for corresponding protons in the two enantiomers. This results in the splitting of NMR signals, allowing for the quantification of each enantiomer. rsc.org The choice of the specific shift reagent and the solvent is crucial for achieving optimal separation of the signals. rsc.org

Table 2: Representative Lanthanide Chiral Shift Reagents

Reagent NameCommon Abbreviation
Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)Eu(hfc)₃
Tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]europium(III)Eu(tfc)₃

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. nih.gov This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The pattern provides detailed information about the electron density distribution within the crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. nih.gov

For this compound, a successful crystallographic analysis would unambiguously establish the cis relationship between the amino and hydroxyl groups and determine the absolute configuration (R or S) at each chiral center. The process requires growing a high-quality single crystal, which can be a challenging step. nih.gov The resulting crystal structure provides a static, three-dimensional model of the molecule in the solid state.

Theoretical and Computational Chemistry Approaches

In conjunction with experimental techniques, theoretical and computational methods provide invaluable insights into the dynamic and electronic properties of molecules.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can explore the conformational landscape of a molecule, identifying stable conformers and the energy barriers between them. youtube.com

For cis-2-Aminocyclobutanol, MD simulations can reveal the preferred puckering of the cyclobutane (B1203170) ring and the rotational preferences of the amino and hydroxyl substituents. nih.govchemistrysteps.com These simulations can be performed in a vacuum or with the inclusion of solvent molecules to better mimic experimental conditions. The results of MD simulations provide a dynamic picture of the molecule's behavior, complementing the static information obtained from techniques like X-ray crystallography. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Isomer Stability

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govchemrxiv.org DFT calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and relative energies of different isomers and conformers. researchgate.netresearchgate.net

In the context of this compound, DFT calculations can be used to:

Optimize the geometry of different possible conformers and determine their relative stabilities. researchgate.net

Calculate the energy difference between the cis and trans isomers.

Predict NMR chemical shifts, which can then be compared with experimental data to aid in spectral assignment. nih.govnih.gov

Analyze the distribution of electron density and the nature of intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups.

Table 3: Comparison of Computational Methods

MethodPrimary Information ObtainedStrengths
Molecular Dynamics (MD) Conformational dynamics, potential energy surfacesProvides a dynamic picture of molecular motion.
Density Functional Theory (DFT) Electronic structure, isomer and conformer stability, spectroscopic propertiesHigh accuracy for energetic and geometric parameters.

Non-Covalent Interaction (NCI) and Energy Decomposition Analysis (EDA) in Stereoisomeric Systems

Non-covalent interactions (NCI) are crucial in determining the three-dimensional structure and function of molecules. NCI analysis is a computational method used to visualize and understand weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsion in real space. nih.gov This is often complemented by Energy Decomposition Analysis (EDA), a quantum chemical method that breaks down the total interaction energy between molecular fragments into physically meaningful components like electrostatic, exchange-repulsion, polarization, and charge-transfer energies. q-chem.comyoutube.com

For a molecule like this compound, NCI and EDA would be invaluable in understanding the interplay of forces that dictate its preferred conformation and how it interacts with other molecules. In stereoisomeric systems, these analyses can quantify the subtle energy differences that arise from different spatial arrangements of atoms.

In the context of aminocyclobutanol stereoisomers, intramolecular hydrogen bonding between the amino and hydroxyl groups is a key non-covalent interaction. The cis configuration, in particular, places these functional groups on the same side of the cyclobutane ring, potentially facilitating a strong intramolecular hydrogen bond. NCI analysis would likely reveal a significant attractive interaction surface between the hydrogen of the protonated amine (or the amine itself) and the oxygen of the hydroxyl group.

An EDA study on the dimer of cis-2-aminocyclobutanol would likely show significant contributions from both electrostatic interactions (due to the polar N-H and O-H bonds and the presence of the chloride counterion) and dispersion forces in its self-aggregation. When comparing cis and trans isomers, EDA could elucidate why one diastereomer might favor self-aggregation more than the other by quantifying the balance between stabilizing (e.g., hydrogen bonding) and destabilizing (e.g., steric repulsion) interactions. nih.gov

Table 1: Hypothetical Energy Decomposition Analysis Components for Stereoisomeric Aminocyclobutanol Dimers

Interaction Componentcis-Isomer Dimertrans-Isomer DimerRationale for Hypothetical Values
Electrostatic Energy (kcal/mol)-15-12The cis isomer can form more optimized intermolecular hydrogen bonds, leading to stronger electrostatic attraction.
Pauli Repulsion (kcal/mol)+20+18The puckered nature of the ring minimizes some repulsion, with minor differences expected between isomers.
Polarization Energy (kcal/mol)-5-4The charge distribution in the cis isomer may allow for greater mutual polarization upon interaction.
Dispersion Energy (kcal/mol)-8-8Dispersion forces are largely dependent on surface area, which would be similar for both isomers.
Total Interaction Energy (kcal/mol) -8 -6 The enhanced electrostatic interactions in the cis isomer could lead to a more stable dimer.

Note: The values in this table are hypothetical and serve to illustrate the potential insights gained from an EDA. Actual values would require specific quantum chemical calculations.

Impact of cis-2-Aminocyclobutanol Stereochemistry on Molecular Recognition

The specific three-dimensional arrangement of the amino and hydroxyl groups in this compound is critical for its interaction with other molecules, a concept known as molecular recognition. This is fundamental in areas such as drug design and materials science, where the molecule might act as a ligand for a biological target or a building block for a self-assembling system. nih.govresearchgate.net

Diastereomeric Effects on Self-Aggregation and Ligand-Target Interactions

The relative orientation of substituents in diastereomers can lead to significant differences in their physical and chemical properties. For aminocyclobutanol derivatives, the cis and trans configurations will dictate how these molecules pack in a crystal lattice or aggregate in solution. nih.gov

Studies on amphiphiles based on chiral cyclobutane β-amino acids have shown that the cis/trans stereochemistry has a profound effect on their self-assembly. nih.gov The cis diastereomer, for instance, can exhibit better stabilization of the headgroup due to intramolecular hydrogen bonding. nih.gov This can influence properties like the critical micelle concentration and the morphology of the resulting aggregates. nih.gov Similarly, for this compound, the ability to form intramolecular hydrogen bonds could reduce the number of available sites for intermolecular interactions, leading to different self-aggregation behavior compared to the trans isomer, where both functional groups are available for intermolecular bonding.

In the context of ligand-target interactions, the spatial positioning of the amino and hydroxyl groups is paramount. Many biological targets, such as enzymes or receptors, have precisely shaped binding pockets. The distance and angle between the functional groups in cis-2-aminocyclobutanol will determine if it can form complementary interactions (e.g., hydrogen bonds, electrostatic interactions) with the target. A study on cyclobutane-based antagonists for αvβ3 integrin highlighted the importance of the orientation of functional groups for binding affinity. nih.gov A target designed to bind the cis isomer would likely not bind the trans isomer as effectively, and vice versa, due to the different spatial presentation of the key interacting moieties. nih.gov

Influence of Ring Strain and Substituent Effects on Conformation

The cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent substituents). libretexts.orglibretexts.org To alleviate some of this strain, cyclobutane rings are not planar but adopt a puckered or "butterfly" conformation. libretexts.orglibretexts.orgfiveable.me

The degree of puckering and the preferred conformation are influenced by the substituents on the ring. acs.orgnih.gov For cis-2-aminocyclobutanol, the amino and hydroxyl groups will influence the puckering of the ring. There will be a conformational equilibrium between two puckered forms. The substituents will prefer to occupy positions that minimize steric hindrance. In substituted cyclohexanes, bulky groups favor the equatorial position to avoid unfavorable 1,3-diaxial interactions. youtube.com A similar principle applies to cyclobutanes, where substituents influence the stability of different puckered conformations.

Chemical Transformations and Reactivity of Cis 2 Aminocyclobutanol Hydrochloride

Reactions Involving the Amine Functional Group

The primary amine in cis-2-Aminocyclobutanol (B3278781) hydrochloride is a versatile functional group that participates in numerous chemical reactions. Its nucleophilic nature and its capacity for oxidation and reductive amination make it a crucial point for molecular modification.

Nucleophilic Substitution Reactions of the Amino Moiety

The amino group of cis-2-aminocyclobutanol can function as a nucleophile, attacking various electrophiles to form new carbon-nitrogen or heteroatom-nitrogen bonds. youtube.commasterorganicchemistry.com These reactions are essential for integrating the cyclobutane (B1203170) structure into larger molecular systems. youtube.commasterorganicchemistry.com Common transformations include acylation, sulfonylation, and alkylation.

For example, the amine can react with acyl chlorides or anhydrides to yield the corresponding amides. Sulfonylation with sulfonyl chlorides in the presence of a base produces sulfonamides. These reactions typically proceed with high yields under standard conditions.

ElectrophileReagent/ConditionsProduct Type
Acyl chloridePyridine, CH2Cl2Amide
Sulfonyl chlorideTriethylamine, CH2Cl2Sulfonamide
Alkyl halideK2CO3, CH3CNSecondary or Tertiary Amine

Oxidation Reactions of the Amine to Oximes or Nitriles

The oxidation of the primary amine in cis-2-aminocyclobutanol can result in the formation of oximes or nitriles, with the outcome dependent on the reaction conditions and the oxidizing agent used. libretexts.org However, the presence of the neighboring hydroxyl group can lead to intramolecular side reactions. The direct oxidation of the amine in this bifunctional compound is not frequently reported in readily available scientific literature, which suggests that protecting the hydroxyl group may be required to achieve a clean oxidation of the amino group. louisville.edu Copper/TEMPO catalyst systems have been explored for the aerobic oxidation of amines to imines and nitriles. nih.gov

Reductive Amination Pathways

Reductive amination offers an effective method for the N-alkylation of the amino group. youtube.comorganic-chemistry.org This one-pot, two-step process usually starts with the reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form a transient imine or enamine intermediate. youtube.comsigmaaldrich.commasterorganicchemistry.com The subsequent reduction of this intermediate with a suitable reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride, yields the corresponding N-alkylated aminocyclobutanol. masterorganicchemistry.comcommonorganicchemistry.com This technique is highly versatile for introducing a wide array of substituents to the nitrogen atom. sigmaaldrich.commasterorganicchemistry.com

Reducing AgentTypical SolventsKey Characteristics
Sodium triacetoxyborohydride (B8407120) (NaHB(OAc)3)DCE, DCM, THF, DioxaneWater-sensitive; not compatible with methanol. commonorganicchemistry.com
Sodium cyanoborohydride (NaCNBH3)MethanolNot water-sensitive; Lewis acids may be added to improve yields. commonorganicchemistry.com
Sodium borohydride (NaBH4)Methanol, EthanolAdded after imine formation is complete as it can reduce aldehydes and ketones. commonorganicchemistry.com

Reactions Involving the Hydroxyl Functional Group

The hydroxyl group of cis-2-Aminocyclobutanol hydrochloride also serves as a primary site for chemical modification, permitting derivatization or oxidation to introduce new functionalities. nih.gov

Derivatization of the Hydroxyl Handle

The hydroxyl group can be easily derivatized to form ethers, esters, or silyl (B83357) ethers. nih.govsigmaaldrich.com These transformations are often used to protect the hydroxyl group during reactions involving the amine or to introduce specific molecular probes or linking groups. sigmaaldrich.com

Esterification can be accomplished by reacting the alcohol with carboxylic acids, acid chlorides, or anhydrides, frequently in the presence of a catalyst or coupling agent. Ether formation typically requires deprotonation of the alcohol with a strong base, followed by a reaction with an alkyl halide (Williamson ether synthesis). Silylation, a common protection strategy, is achieved by treating the alcohol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole. sigmaaldrich.com

Reaction TypeReagent/ConditionsProduct Type
EsterificationAcetic anhydride, PyridineAcetate Ester
EtherificationNaH, then CH3IMethyl Ether
SilylationTBDMSCl, Imidazole, DMFSilyl Ether

Oxidation to Carbonyl Compounds

The secondary hydroxyl group of cis-2-aminocyclobutanol can be oxidized to the corresponding ketone, 2-aminocyclobutanone. khanacademy.orgorganic-chemistry.org A range of oxidizing agents can be used for this transformation. organic-chemistry.org However, it is crucial to select reagents that are compatible with the free amino group; alternatively, the amine can be protected before oxidation. Common oxidants for secondary alcohols include pyridinium (B92312) chlorochromate (PCC), Swern oxidation (oxalyl chloride, DMSO, triethylamine), and Dess-Martin periodinane. organic-chemistry.org The choice of oxidant can affect the reaction's efficiency and selectivity.

The resulting 2-aminocyclobutanone is a valuable synthetic intermediate, as the ketone functionality can undergo a variety of subsequent reactions, including Wittig reactions, aldol (B89426) condensations, and Baeyer-Villiger oxidations.

Oxidizing AgentTypical ConditionsProduct
Pyridinium Chlorochromate (PCC)CH2Cl22-Aminocyclobutanone
Swern Oxidation(COCl)2, DMSO, Et3N2-Aminocyclobutanone
Dess-Martin PeriodinaneCH2Cl22-Aminocyclobutanone

Ring-Opening and Rearrangement Reactions of the Cyclobutane Core

The cyclobutane ring, while more stable than its three-membered cyclopropane (B1198618) counterpart, possesses significant ring strain (approximately 26 kcal/mol) which makes it susceptible to reactions that can alleviate this energetic penalty. These reactions often lead to the formation of more stable acyclic or larger ring systems.

The potential energy stored in the strained C-C bonds of the cyclobutane ring is a powerful driving force for a variety of chemical transformations. nih.govanu.edu.au This "spring-loaded" nature can be harnessed to introduce the cyclobutane motif onto other scaffolds or to facilitate ring-opening reactions. nih.govanu.edu.aunih.gov In a strategy known as strain-release amination, highly strained bicyclobutane derivatives, activated by an arylsulfonyl group, react readily with amines to yield substituted cyclobutane products. nih.gov This approach highlights how the inherent strain of the small ring system can be exploited for synthetic utility.

The reactivity of these strained systems is often dominated by the cleavage of the weakest C-C bond. nih.gov For instance, bicyclobutanes, which contain a highly strained central C-C bond, are particularly prone to ring-opening. nih.govnih.gov Nucleophilic attack on bicyclobutanes bearing electron-withdrawing groups typically occurs at the distal position, leading to the cleavage of the central bond and the formation of substituted cyclobutanes. nih.gov The stereochemical outcome of such reactions can be influenced by reaction conditions, such as the presence of a protic solvent. nih.gov

The strained cyclobutane core of aminocyclobutanol derivatives can be induced to open or rearrange into different structural motifs. Lewis acid-catalyzed reactions of donor-acceptor (D-A) cyclobutanes with various reactants can lead to ring-opened products or formal cycloadditions. researchgate.netepfl.ch For example, a formal [4+1] cycloaddition between a D-A aminocyclobutane and an isocyanide, catalyzed by a Lewis acid like Sc(OTf)₃, can produce cyclopentene-1,2-diamines. epfl.chepfl.ch This transformation effectively expands the four-membered ring into a five-membered one.

Ring-opening reactions can also yield acyclic structures. An oxidative ring-opening strategy has been developed for cyclobutylamides, transforming them into fluorinated imines, which can then be converted to a variety of fluorinated amines. epfl.ch Similarly, ring-opening of the thiazoline (B8809763) ring in certain fused 2-pyridone systems generates N-alkenyl functionalized pyridones. nih.gov In a specific case involving propargyl bromide, a sequential ring-opening, allene (B1206475) formation, and intramolecular [2+2] cycloaddition cascade leads to the formation of a new, fused cyclobutane ring. nih.gov In some instances, cyclobutanol (B46151) derivatives can undergo ring contraction; for example, 2-halocyclobutanols can rearrange to form cyclopropane derivatives in a process akin to a Favorskii rearrangement. researchgate.net

Starting Material TypeReagent/ConditionProduct TypeReference
Donor-Acceptor AminocyclobutaneIsocyanide, Lewis AcidCyclopentene-1,2-diamine epfl.ch, epfl.ch
CyclobutylamidePhotoredox CatalystFluorinated Imine/Amine epfl.ch
Thiazoline-fused 2-pyridonePropargyl Bromide, Cs₂CO₃Fused Cyclobutane nih.gov
2-HalocyclobutanolThermalγ-Substituted Butyrophenone or Cyclopropane researchgate.net

Reaction Mechanisms of cis-2-Aminocyclobutanol Derivatives

The presence of both a nucleophilic amine and a hydroxyl group, along with the cyclobutane ring, allows for a variety of reaction mechanisms to be operative in the transformation of cis-2-aminocyclobutanol and its derivatives.

The amino and hydroxyl groups of cis-2-aminocyclobutanol are nucleophilic and can readily participate in nucleophilic acyl substitution reactions to form amide and ester derivatives, respectively. This class of reaction is fundamental to creating a wide array of derivatives from the parent compound. The mechanism proceeds via a tetrahedral intermediate. masterorganicchemistry.comopenochem.orgyoutube.com

The general mechanism involves two core steps: nucleophilic addition and elimination. masterorganicchemistry.com

Nucleophilic Attack: The nucleophile (the amine or alcohol) attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). This breaks the C=O pi bond and forms a tetrahedral intermediate with a negative charge on the oxygen. youtube.comlibretexts.org

Leaving Group Elimination: The tetrahedral intermediate is transient. It collapses by reforming the C=O double bond and expelling the most stable leaving group (e.g., Cl⁻). masterorganicchemistry.comlibretexts.org

The primary amine of cis-2-aminocyclobutanol can react with aldehydes or ketones to form an imine (also known as a Schiff base), a compound containing a C=N double bond. lumenlearning.commasterorganicchemistry.com This reaction is reversible and is typically catalyzed by acid. lumenlearning.comlibretexts.org

The mechanism of imine formation involves several steps:

Nucleophilic Addition: The amine nitrogen attacks the carbonyl carbon to form a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral carbinolamine. lumenlearning.comlibretexts.org

Dehydration: The carbinolamine's hydroxyl group is protonated under acidic conditions to form a good leaving group (water). libretexts.org

Elimination: The lone pair on the nitrogen helps to expel the water molecule, forming a C=N double bond and generating an iminium ion. libretexts.org

Deprotonation: A base (such as water) removes a proton from the nitrogen to give the neutral imine product. lumenlearning.comlibretexts.org

The reaction rate is highly pH-dependent. It is generally fastest around a pH of 5. lumenlearning.com At very low pH, most of the amine is protonated and non-nucleophilic, slowing the initial attack. At high pH, there is not enough acid to protonate the hydroxyl group of the carbinolamine, making the elimination of water difficult. lumenlearning.com The reversibility of the reaction means that imines can be hydrolyzed back to the parent amine and carbonyl compound by the addition of water, with the equilibrium driven by an excess of water and acid. masterorganicchemistry.comchemistrysteps.com

Reaction StepDescriptionKey Intermediate
1. Nucleophilic AdditionThe primary amine attacks the carbonyl carbon.Carbinolamine
2. DehydrationThe hydroxyl group is protonated and eliminated as water.Iminium Ion
3. DeprotonationA proton is removed from the nitrogen.Imine

Direct attack on the cyclobutane ring is less common than reactions at the functional groups but can be achieved under specific conditions, often driven by ring strain.

Nucleophilic Attack: While the C-C bonds of an unsubstituted alkane are not typically subject to nucleophilic attack, the strain in a cyclobutane ring, especially when activated by electron-withdrawing groups (a "donor-acceptor" system), can render it susceptible. researchgate.netepfl.ch In such D-A cyclobutanes, a Lewis acid can catalyze a ring-opening reaction where a nucleophile attacks one of the carbons of the strained ring. researchgate.net The polarization of the C1-C2 bond in these systems enhances reactivity towards nucleophiles. researchgate.net This type of reaction can also proceed via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, particularly in heterocyclic systems, where a nucleophile adds to the ring, which then opens and re-closes to give a substituted product. wikipedia.org

Electrophilic Attack: The C-C σ-bonds of a cyclobutane ring have some π-character due to their hybridization and can act as a nucleophile to attack a strong electrophile. This is more pronounced in highly strained systems like bicyclobutanes, where the highest occupied molecular orbital (HOMO) is localized on the central C-C bond. nih.gov Electrophilic addition can occur, leading to a carbocation intermediate that is then attacked by a nucleophile. nih.gov This reactivity is unusual for a σ-bond and highlights the unique electronic nature of strained rings. nih.gov In general electrophilic aromatic substitution, an electrophile attacks a π-system to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comwikipedia.orgbyjus.com While the cyclobutane ring is not aromatic, the principle of a high-energy bond attacking an electrophile is analogous.

Applications of Cis 2 Aminocyclobutanol Hydrochloride in Advanced Organic Synthesis and Medicinal Chemistry

cis-2-Aminocyclobutanol (B3278781) as a Chiral Building Block

Chiral building blocks are essential starting materials in the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other bioactive molecules. nih.gov The defined stereochemistry of cis-2-aminocyclobutanol makes it a valuable synthon for introducing chirality into larger, more complex structures.

Synthesis of Complex Organic Molecules and Natural Products

The cyclobutane (B1203170) motif is a structural feature in a variety of natural products that exhibit significant biological activities. rsc.orgkib.ac.cn The synthesis of these complex molecules often relies on the use of functionalized cyclobutane precursors. While direct applications of cis-2-aminocyclobutanol in the total synthesis of specific natural products are not extensively documented, the use of structurally related cyclobutane derivatives is well-established. For instance, the [2+2] cycloaddition reaction is a primary method for constructing the cyclobutane core in many natural product syntheses. nih.govkib.ac.cn Chiral cyclobutane building blocks, such as those derivable from cis-2-aminocyclobutanol, serve as key intermediates in these synthetic routes. The inherent strain of the four-membered ring can also be strategically exploited in ring-expansion or rearrangement reactions to access other ring systems.

Construction of Peptidomimetics and Helical Foldamers

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability and oral bioavailability. researchgate.netmdpi.com The incorporation of constrained amino acid analogues is a common strategy in the design of peptidomimetics. cis-2-Aminocyclobutane derivatives, such as cis-2-aminocyclobutane-1-carboxylic acid, have been used to create conformationally constrained β-amino acid residues for the synthesis of peptides and pseudopeptides. researchgate.net In some cases, a 1-amino-2-(hydroxymethyl)cyclobutane derivative, a structure closely related to cis-2-aminocyclobutanol, has been employed as a stable surrogate for the incorporation of cyclobutane residues into peptide chains. researchgate.net

Foldamers are non-natural oligomers that adopt well-defined three-dimensional structures, similar to proteins. chemrxiv.org The predictable folding patterns of foldamers make them attractive for applications in materials science and as inhibitors of protein-protein interactions. The rigid cyclobutane ring of cis-2-aminocyclobutanol can be used to induce specific secondary structures, such as helices or turns, in oligomers. While research on foldamers containing cis-2-aminocyclobutanol is emerging, studies on related cyclic β-amino acids, like those derived from cyclopentane, have shown the ability to form stable helical structures. nih.govnih.gov

Precursor for Bioactive Compound Development

The development of novel bioactive compounds is a cornerstone of medicinal chemistry. mdpi.comnih.gov cis-2-Aminocyclobutanol provides a versatile scaffold for the synthesis of new chemical entities with potential therapeutic applications. The amino and hydroxyl groups can be readily functionalized to generate libraries of derivatives for biological screening. The development of bioactive compounds often involves the synthesis and evaluation of numerous analogues of a lead compound. nih.gov The chiral nature of cis-2-aminocyclobutanol is particularly advantageous, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Role in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds. Chiral ligands play a crucial role in these transformations, transferring stereochemical information from the catalyst to the product.

Development of Chiral Ligands for Enantioselective Reactions

Chiral 1,2-amino alcohols are a well-established class of ligands for a variety of asymmetric transformations. mdpi.com The cis-1-amino-2-indanol framework, for example, is a key component of many successful chiral ligands and auxiliaries. mdpi.com By analogy, cis-2-aminocyclobutanol is an attractive candidate for the development of new chiral ligands. The nitrogen and oxygen atoms can chelate to a metal center, creating a chiral environment that can direct the stereochemical outcome of a reaction. The rigid cyclobutane backbone helps to restrict the conformational flexibility of the ligand-metal complex, which can lead to higher enantioselectivities. While specific examples of ligands derived directly from cis-2-aminocyclobutanol are not yet widespread, the principles of ligand design suggest its potential in this area. Research on other chiral ligands, such as those based on imidazolidin-4-one, has shown that the cis or trans configuration of the ligand can have a profound impact on the enantioselectivity of the catalyzed reaction. nih.gov

Utilization in Organocatalytic Systems

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. This field has seen rapid growth and offers a complementary approach to metal-based catalysis. Chiral amines and amino alcohols are frequently used as organocatalysts. For instance, an enantioselective organocatalytic route has been developed for a cis-cyclopentyl-γ-amino acid, demonstrating the utility of cyclic amino acids in this context. nih.gov The structural motifs present in cis-2-aminocyclobutanol make it a promising scaffold for the design of new organocatalysts. The amine functionality can participate in enamine or iminium ion catalysis, while the hydroxyl group can engage in hydrogen bonding interactions to help organize the transition state and enhance stereoselectivity.

Contributions to Drug Discovery and Development

The rigid, three-dimensional structure of the cyclobutane ring makes it an attractive component in the design of new therapeutic agents. nih.gov Unlike more flexible aliphatic chains, the constrained nature of the cyclobutane moiety can help to lock a molecule into a specific bioactive conformation, potentially leading to enhanced binding affinity and selectivity for its biological target. nih.govlifechemicals.com Furthermore, the incorporation of a cyclobutane ring can improve the metabolic stability of a drug candidate, a critical parameter in drug design. nih.gov Cis-2-Aminocyclobutanol hydrochloride, possessing both an amino and a hydroxyl group in a defined stereochemical arrangement, offers a versatile platform for the synthesis of diverse and complex molecules with potential therapeutic applications. nih.gov

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Consequently, kinase inhibitors have become a major focus of drug discovery efforts. nih.gov The design of potent and selective kinase inhibitors often relies on the precise positioning of functional groups to interact with specific residues in the ATP-binding pocket or allosteric sites of the kinase. nih.gov

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is frequently observed in cancer cells. wikipedia.org This makes them attractive targets for the development of anticancer therapies. wikipedia.org The development of selective CDK inhibitors is an active area of research, with several compounds having entered clinical trials. wikipedia.orgnih.govtargetedonc.comnih.gov

While specific studies detailing the use of this compound in CDK inhibitor synthesis are not widely published, the structural features of this compound make it a plausible scaffold for such applications. The amino group can serve as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase, a common feature of many kinase inhibitors. The hydroxyl group, in its cis relationship to the amine, can be functionalized to introduce additional binding elements or to modulate the physicochemical properties of the inhibitor, such as solubility and cell permeability. The cyclobutane ring itself would serve to hold these functional groups in a rigid orientation, potentially enhancing selectivity for a particular CDK isozyme.

The Insulin-like Growth Factor I Receptor (IGF-IR) is another important target in oncology. nih.gov It is a receptor tyrosine kinase that, upon activation, triggers signaling cascades that promote cell growth, proliferation, and survival. nih.gov The development of IGF-IR inhibitors is a promising strategy for cancer therapy, with both monoclonal antibodies and small molecule inhibitors being explored. nih.govscbt.comnih.gov

The design of small molecule IGF-IR inhibitors often involves scaffolds that can mimic the binding of the natural ligand, IGF-I. aging-us.com The defined stereochemistry of this compound could be exploited to create rigid scaffolds that present functional groups in a manner that complements the binding pocket of IGF-IR. The amino and hydroxyl groups offer synthetic handles for the attachment of various pharmacophoric elements known to be important for IGF-IR inhibition. The cyclobutane core can act as a non-planar, sp3-rich scaffold, a desirable feature in modern drug discovery to "escape from flatland" and improve drug-like properties. nih.gov

The unique structural and conformational properties of cyclobutane-containing molecules have led to their investigation in both anticancer and antiviral research. The platinum-based drug carboplatin, which contains a cyclobutane dicarboxylate ligand, is a widely used anticancer agent, highlighting the therapeutic potential of this ring system. ru.nl

In the context of anticancer research, derivatives of aminocyclitols have shown promise. nih.gov While direct evidence for this compound is scarce, the general class of aminocyclitols is being explored for the development of novel chemotherapeutics. nih.gov The ability of the aminocyclobutanol scaffold to present functional groups in a defined three-dimensional space could be leveraged to design compounds that selectively target tumor-associated proteins or pathways.

In the realm of antiviral therapies, carbocyclic nucleoside analogues, where the sugar moiety is replaced by a cycloalkane, are an important class of drugs. nih.gov The rationale behind this approach is that the carbocyclic ring is metabolically more stable than the furanose ring of natural nucleosides. nih.gov Aminocyclitols, including those with a cyclobutane core, are key components in the design of these stable nucleoside analogues. nih.gov Although no specific antiviral drugs based on this compound are currently marketed, its structure makes it a relevant building block for the synthesis of novel carbocyclic nucleoside analogues with potential activity against a range of viruses. For instance, carbocyclic nucleosides with a cyclobutane ring have been synthesized and evaluated for their antiviral properties. tandfonline.com

The sulphamoylpyrrolamide moiety is a feature in a number of biologically active compounds. While there is no direct literature linking the synthesis of sulphamoylpyrrolamide derivatives specifically from this compound, one can envision synthetic strategies where this building block could be incorporated. The primary amino group of this compound could be reacted with a suitable pyrrolamide-containing electrophile that also bears a sulfamoyl group or a precursor to it. The resulting molecule would combine the rigid cyclobutane scaffold with the pharmacophoric elements of the sulphamoylpyrrolamide, potentially leading to novel compounds with unique biological activities. The hydroxyl group of the cyclobutanol (B46151) could be further modified to fine-tune the properties of the final compound.

Design of Kinase Inhibitors and Other Enzyme Modulators

Structure-Activity Relationship (SAR) Studies Incorporating cis-2-Aminocyclobutanol Scaffolds

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. stereoelectronics.org These studies involve the systematic modification of a lead compound and the evaluation of the resulting analogues to identify key structural features responsible for potency, selectivity, and other desirable properties. stereoelectronics.org

For compounds incorporating the cis-2-Aminocyclobutanol scaffold, SAR studies would systematically explore the impact of modifying both the amino and hydroxyl groups, as well as the cyclobutane ring itself.

Table 1: Potential Modifications for SAR Studies of cis-2-Aminocyclobutanol Derivatives

Structural Feature Potential Modifications Rationale for Modification
Amino Group Acylation, Alkylation, Arylation, Formation of ureas/thioureasTo probe for key hydrogen bonding interactions and to introduce new hydrophobic or aromatic interactions.
Hydroxyl Group Etherification, Esterification, Replacement with other functional groups (e.g., fluorine, methoxy)To modulate polarity, solubility, and metabolic stability, and to explore additional binding pockets.
Cyclobutane Ring Introduction of substituents on the ringTo alter the conformational properties and to fill specific hydrophobic pockets in the target protein.
Stereochemistry Synthesis and evaluation of the trans-isomer and other diastereomersTo understand the importance of the relative orientation of the amino and hydroxyl groups for biological activity.

By systematically synthesizing and testing a library of such derivatives, medicinal chemists can build a detailed understanding of the SAR for a particular biological target. This knowledge is then used to design and optimize new compounds with improved therapeutic profiles. The rigid nature of the cis-2-Aminocyclobutanol scaffold would make the interpretation of SAR data more straightforward, as it reduces the conformational ambiguity often associated with more flexible molecules.

Future Research and Development of this compound

The unique structural and stereochemical properties of the cyclobutane ring have positioned it as a valuable scaffold in medicinal chemistry and materials science. Within this class of compounds, this compound has emerged as a particularly interesting building block. Its constrained, three-dimensional geometry offers a distinct advantage for creating molecules with specific spatial arrangements, influencing their biological activity and material properties. Future research is poised to unlock the full potential of this compound by addressing challenges in its synthesis, exploring its catalytic applications, leveraging computational tools for its design, integrating it into new therapeutic agents, and developing robust manufacturing processes.

Q & A

Q. What synthetic routes are commonly employed for preparing cis-2-Aminocyclobutanol hydrochloride, and how is stereochemical purity ensured?

  • Methodology : The compound is typically synthesized via catalytic hydrogenation of cyclobutene oxide precursors or through ring-opening reactions of activated cyclobutane derivatives. Stereochemical control is achieved using chiral catalysts or resolving agents. For example, enantiopure synthesis may involve stereospecific reduction of ketone intermediates with sodium borohydride in the presence of chiral auxiliaries .
  • Validation : Nuclear magnetic resonance (NMR) and chiral high-performance liquid chromatography (HPLC) are critical for confirming stereochemical identity and purity (>95%) as noted in CAS registry data .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Primary Methods :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm molecular structure and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 137.608 g/mol for C5_5H12_{12}ClNO) .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., 207 nm) ensures purity, as demonstrated in analogous methods for cyclobutanol derivatives .

Q. What storage conditions are optimal for maintaining the stability of this compound?

  • Guidelines : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Desiccants like silica gel are recommended to mitigate hygroscopic degradation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in medicinal chemistry applications?

  • Key Insights : The cis configuration enhances hydrogen-bonding potential in drug-receptor interactions, as observed in cyclobutanol-based kinase inhibitors. Comparative studies with trans isomers (e.g., trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol HCl) show reduced bioactivity due to steric mismatches .
  • Experimental Design : Use X-ray crystallography or molecular docking to map binding conformations in target proteins like G-protein-coupled receptors (GPCRs) .

Q. What chromatographic methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

  • Optimized Protocol :
  • Column : Kromasil C18 (150 mm × 4.6 mm, 5 μm).
  • Mobile Phase : 0.03 mol/L KH2_2PO4_4-methanol (70:30 v/v) at 1 mL/min flow rate.
  • Validation : Linear range (1–10 μg/mL), recovery rates >99%, RSD <1.5%, as validated for structurally similar amines .

Q. What degradation pathways are observed under accelerated stability testing, and how are degradation products identified?

  • Degradation Mechanisms : Hydrolysis of the cyclobutanol ring under acidic/alkaline conditions yields aminobutanols. Oxidative stress (e.g., H2_2O2_2) generates nitroso derivatives.
  • Analytical Workflow : LC-MS/MS and tandem mass spectrometry (MS/MS) isolate and characterize degradation products. Forced degradation studies at 40°C/75% RH for 4 weeks are recommended .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Tools : Density functional theory (DFT) calculates logP (partition coefficient) and pKa. Molecular dynamics (MD) simulations model membrane permeability.
  • Case Study : Analogous cyclobutanol derivatives (e.g., cis-3-Amino-1-methylcyclobutanol HCl) show improved blood-brain barrier penetration compared to linear amines .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported melting points or spectral data for this compound?

  • Root Causes : Impurities (e.g., residual solvents) or polymorphic forms.
  • Mitigation : Cross-validate purity via differential scanning calorimetry (DSC) and elemental analysis. Compare spectral data with authenticated reference standards (e.g., NIST-certified samples) .

Q. Why do biological activity assays for this compound yield conflicting results across studies?

  • Factors : Variations in cell-line sensitivity, solvent choice (e.g., DMSO vs. saline), or enantiomeric contamination.
  • Best Practices : Use enantiopure batches (>99% ee) and standardized assay protocols (e.g., fixed incubation times, controlled pH) .

Methodological Resources

  • Stereochemical Analysis : Chiral HPLC methods from Journal of Pharmaceutical Analysis .
  • Degradation Profiling : LC-MS/MS workflows validated in analogous cyclobutanol studies .
  • Computational Tools : NIST Chemistry WebBook for thermodynamic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.